N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : Research by Hassan, Hafez, and Osman (2014) involved synthesizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the specified compound. These derivatives were created through the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, leading to pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Anticancer Activity
- Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidines : A study by Hassan, Hafez, Osman, and Ali (2015) explored the cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases. The study revealed these compounds exhibit cytotoxicity against various human cancer cell lines, implying potential therapeutic applications in cancer treatment (Hassan et al., 2015).
Molecular and Supramolecular Structures
- Hydrogen Bonding Patterns : Wardell et al. (2008) studied the molecular and supramolecular structures of N-arylpyrazinecarboxamides, focusing on hydrogen bonding patterns. This research is significant in understanding the structural behavior of similar compounds in different environments, which can impact their biological activity and interactions (Wardell et al., 2008).
Pharmacological Applications
- Role in Orexin-1 Receptor Mechanisms : Piccoli et al. (2012) investigated the role of compounds structurally related to the specified chemical in modulating Orexin-1 Receptor mechanisms. Their findings suggest these compounds could be potential pharmacological treatments for disorders involving compulsive behaviors, such as binge eating (Piccoli et al., 2012).
Safety And Hazards
This would involve studying any potential risks associated with the compound, such as toxicity or flammability.
Future Directions
This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.
Please note that these analyses would typically require specialized knowledge and equipment, and would usually be carried out by researchers in a laboratory setting. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO5/c1-13-6-7-15(9-17(13)22)23-21(25)19-10-18(24)20(12-28-19)27-11-14-4-3-5-16(8-14)26-2/h3-10,12H,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEPAXMPNAFYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide |
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